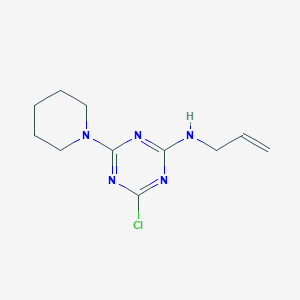
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a triazine-based molecule that possesses unique biochemical and physiological properties. In
Scientific Research Applications
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various scientific fields. It has been shown to possess antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. It has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the microorganism or cancer cell.
Biochemical and Physiological Effects
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal effects, as well as inhibitory effects on cancer cell growth. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its broad spectrum of activity against microorganisms and cancer cells. This makes it a potentially useful compound for the development of new antimicrobial and anticancer agents. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine. One area of research could be the development of new antimicrobial and anticancer agents based on this compound. Another area of research could be the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its antioxidant properties and potential use in the treatment of oxidative stress-related disorders.
Synthesis Methods
The synthesis of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine involves the reaction of 4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the pure compound.
properties
IUPAC Name |
4-chloro-6-piperidin-1-yl-N-prop-2-enyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5/c1-2-6-13-10-14-9(12)15-11(16-10)17-7-4-3-5-8-17/h2H,1,3-8H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWUSYEBSQTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)
![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5202233.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)

![6-(1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5202266.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)
![2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)
![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)
![2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5202280.png)
![4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202287.png)
![6-(2-chlorophenyl)-3-(4-morpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5202289.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5202291.png)